Methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydro-3-pyridinyl]acetate
Description
Historical Context and Discovery
The development of methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydro-3-pyridinyl]acetate emerged within the broader historical context of fluorinated heterocyclic compound discovery that gained momentum in the latter half of the twentieth century. The compound was assigned the Chemical Abstracts Service number 477864-39-4 and the MDL number MFCD02570791, establishing its formal recognition in chemical databases. This particular molecule represents part of a systematic exploration of trifluoroethyl-substituted pyridine derivatives that began intensifying as researchers recognized the profound effects that fluorine incorporation could have on molecular properties.
The historical trajectory of fluorinated heterocyclic compounds has been marked by significant milestones in synthetic methodology development. Patent literature from the 1980s demonstrates early efforts to develop efficient synthetic routes to trifluoromethyl-substituted pyridines, with innovations in fluorination techniques using hydrogen fluoride and metal halide catalysts under elevated temperature and pressure conditions. These foundational synthetic approaches provided the groundwork for more sophisticated fluorinated heterocyclic compounds like this compound.
The emergence of this specific compound also coincides with the broader recognition of fluorinated compounds in pharmaceutical applications. Research has shown that more than twenty percent of medications on the market contain fluorine, with nearly three hundred fluorine-containing drugs having received official approval for medicinal use. This regulatory acceptance created a favorable environment for the development and investigation of novel fluorinated heterocyclic structures, including compounds featuring the trifluoroethyl motif present in the target molecule.
Taxonomic Classification in Organic Chemistry
This compound occupies a specific position within the taxonomic hierarchy of organic chemical classification. The compound belongs to the broad category of heterocyclic compounds, specifically those containing nitrogen as the heteroatom within the ring structure. More precisely, it is classified as a pyridine derivative, featuring a six-membered aromatic ring with one nitrogen atom replacing a carbon atom in the benzene framework.
Within the pyridine classification, this compound falls under the subcategory of dihydropyridinones, characterized by the presence of both hydroxyl and carbonyl functional groups attached to the partially saturated pyridine ring. The 1,2-dihydropyridin-2-one core structure represents a significant pharmacophore in medicinal chemistry, known for its versatile biological activities and synthetic accessibility. The specific substitution pattern, with the hydroxyl group at the 4-position and the acetate ester at the 3-position, further refines its taxonomic classification.
The trifluoroethyl substituent at the nitrogen atom places this compound within the specialized category of fluorinated heterocycles. This classification is particularly significant given the unique properties that fluorine incorporation imparts to organic molecules. The trifluoroethyl group, with its three fluorine atoms attached to a terminal carbon, represents one of the most electronegative substituents commonly employed in organic synthesis, fundamentally altering the electronic properties of the parent heterocyclic system.
From a functional group perspective, the compound contains multiple reactive sites that contribute to its chemical classification. The methyl ester functionality classifies it among carboxylic acid derivatives, while the hydroxyl group provides phenolic character to the molecule. The combination of these functional groups with the fluorinated heterocyclic core creates a complex molecular architecture that spans multiple chemical categories.
Significance in Fluorinated Heterocyclic Chemistry
The significance of this compound in fluorinated heterocyclic chemistry extends beyond its individual molecular properties to encompass broader implications for molecular design and pharmaceutical development. Fluorinated heterocycles have emerged as a fundamental class of compounds in contemporary medicinal chemistry, with their importance stemming from the unique physicochemical properties that fluorine incorporation provides.
The trifluoroethyl group present in this compound exemplifies the strategic use of fluorine to modulate molecular properties. Research has demonstrated that the presence of trifluoroethyl substituents enhances lipophilicity and biological activity, making such compounds particularly attractive subjects for medicinal chemistry investigations. The electron-withdrawing nature of the trifluoroethyl group significantly influences the electronic distribution within the pyridine ring, potentially affecting binding affinity to biological targets and metabolic stability.
The compound's structural features align with current trends in fluorinated heterocyclic chemistry, where researchers seek to optimize the balance between lipophilicity, metabolic stability, and biological activity. Studies have shown that fluorination can affect nitrogen-containing heterocycles' stability, conformational behavior, hydrogen bonding ability, and basicity, all of which are crucial factors in pharmaceutical applications. The specific positioning of the trifluoroethyl group at the nitrogen atom in this compound provides an opportunity to study these effects in a well-defined molecular context.
Furthermore, the compound contributes to the understanding of structure-activity relationships in fluorinated heterocyclic systems. The combination of the hydroxylated pyridinone core with the trifluoroethyl substituent creates a molecular architecture that allows for systematic investigation of how fluorine incorporation affects both chemical reactivity and biological properties. This understanding is crucial for the rational design of new fluorinated pharmaceuticals and agrochemicals.
The significance of this compound is also reflected in its potential applications across multiple scientific disciplines. Research indicates that compounds with similar structural motifs have applications in sensory science and flavor chemistry, where they contribute to the creation of odorants and flavor compounds. This multidisciplinary relevance underscores the broad importance of fluorinated heterocyclic compounds in contemporary chemical research.
Current Research Landscape
The current research landscape surrounding this compound reflects the broader trends in fluorinated heterocyclic chemistry research, where there is increasing focus on understanding and exploiting the unique properties of fluorinated compounds. Contemporary research efforts encompass multiple dimensions, including synthetic methodology development, biological activity evaluation, and applications in various technological fields.
Properties
IUPAC Name |
methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4/c1-18-8(16)4-6-7(15)2-3-14(9(6)17)5-10(11,12)13/h2-3,15H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIZSMUBSHBFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)CC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydro-3-pyridinyl]acetate (CAS: 477864-39-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 265.19 g/mol. Its structure features a pyridine ring substituted with hydroxy and trifluoroethyl groups, which may contribute to its biological properties.
The compound belongs to a class of 4-hydroxy-2-quinolones that have demonstrated diverse biological activities. These compounds are known to interact with various biological targets, influencing multiple biochemical pathways. The specific mechanism of action for this compound remains an area of ongoing research but is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in bacterial resistance and cancer cell proliferation.
- Modulation of Cellular Pathways : Interaction with signaling pathways that regulate cell survival and apoptosis.
Antimicrobial Activity
Research indicates that related compounds exhibit antimicrobial properties against various pathogens. For instance:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound A | MRSA | 4–8 |
| Compound B | Mycobacterium abscessus | 0.5–1.0 |
While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy against similar pathogens.
Anticancer Activity
Studies have highlighted the anticancer potential of pyridine derivatives. For instance:
- In vitro Studies : Compounds similar in structure have been shown to inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |
| MCF10A | >20 | Less effect on non-cancer cells |
This selectivity indicates a promising therapeutic window for targeting cancer cells while sparing normal cells.
Study on Related Compounds
A study published by MDPI investigated the biological effects of pyrimidine-based drugs, revealing that certain derivatives exhibited significant activity against multidrug-resistant strains and had favorable pharmacokinetic profiles. Although not directly involving this compound, these findings underscore the potential for similar compounds to provide therapeutic benefits in challenging clinical scenarios .
Pharmacokinetics and Toxicity
In vivo studies on analogous compounds demonstrated acceptable toxicity profiles at higher doses (e.g., up to 800 mg/kg), suggesting that this compound might also exhibit a favorable safety profile. The pharmacokinetic parameters such as clearance rates and bioavailability will require further investigation for this specific compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydro-3-pyridinyl]acetate with three structurally related pyridine derivatives from the evidence:
Structural and Functional Insights:
Substituent Size and Lipophilicity: The target compound’s trifluoroethyl group is smaller than the 3-(trifluoromethyl)benzyl group in , resulting in lower molecular weight (283.19 vs. 341.29) and reduced steric hindrance. This may enhance membrane permeability compared to bulkier analogs .
Electronic Effects: The trifluoroethyl group in the target compound provides strong electron-withdrawing effects, which could stabilize the 1,2-dihydropyridinone ring and influence reactivity in nucleophilic substitutions.
Biological Implications :
- The sulfonamide group in ’s compound may facilitate hydrogen bonding with protein targets, making it suitable for enzyme inhibition (e.g., carbonic anhydrase) .
- The trifluoromethylbenzyl group in ’s compound likely improves binding affinity to hydrophobic pockets in proteins, a trait leveraged in kinase inhibitor design .
Preparation Methods
Pyridine Core Synthesis and Functionalization
The starting material is often a substituted pyridine or pyridinone derivative. The synthesis of 1,2-dihydro-3-pyridinone derivatives can be achieved by cyclization reactions or selective substitution on pyridine rings.
- Hydroxylation at the 4-position can be achieved via selective oxidation or nucleophilic substitution reactions on halogenated pyridine precursors. For example, brominated pyridine derivatives can undergo nucleophilic substitution with hydroxide under controlled conditions to yield the 4-hydroxy functionality.
Introduction of the 2,2,2-Trifluoroethyl Group
The N-alkylation of the pyridinyl nitrogen with a trifluoroethyl moiety is a critical step. This is typically done by:
- Reacting the pyridinyl intermediate with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide or trifluoroethyl iodide) under basic conditions.
- Bases such as cesium carbonate or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) facilitate the nucleophilic substitution at the nitrogen atom.
- Temperature control (room temperature to reflux) and reaction time (several hours) are optimized to maximize yield and minimize side reactions.
Esterification to Form Methyl Acetate Side Chain
The methyl 2-acetate group can be introduced by:
- Esterification of the corresponding carboxylic acid precursor using methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Alternatively, methylation of the carboxylate anion using methyl iodide or dimethyl sulfate under basic conditions can be employed.
- Reaction conditions typically involve refluxing in methanol or suitable solvents for 12–48 hours.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydroxylation at 4-position | NaOH or KOH, aqueous or alcoholic solvent | Water/Alcohol mixture | 40–60 °C | 4–12 h | 70–85 | Selective substitution on halopyridine |
| N-Trifluoroethylation | 2,2,2-Trifluoroethyl bromide, Cs2CO3 | DMF or MeCN | 25–80 °C | 6–24 h | 65–90 | Base-promoted nucleophilic substitution |
| Esterification | Methanol, H2SO4 catalytic | Methanol | Reflux (65 °C) | 24–48 h | 75–88 | Acid-catalyzed Fischer esterification |
Purification and Characterization
- Purification is generally achieved through silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate mixtures).
- Crystallization from suitable solvents (e.g., ethyl acetate, hexane) may be used to isolate pure crystalline forms.
- Characterization typically involves:
- Mass spectrometry (MS) confirming molecular ion peaks consistent with the trifluoroethyl and ester groups.
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns, particularly ^1H, ^13C, and ^19F NMR for trifluoromethyl groups.
- Infrared (IR) spectroscopy to identify characteristic carbonyl and hydroxyl stretches.
Research Findings and Patented Processes
- Patents on trifluoroethyl-substituted pyridinyl compounds often describe the use of palladium-catalyzed carbonylation and substitution reactions to build complex heterocycles with trifluoroethyl groups, which can be adapted for this compound’s synthesis.
- The use of cesium carbonate as a base for N-alkylation with trifluoroethyl halides is well documented for related molecules, providing high yields and selectivity.
- Esterification protocols using methanol and sulfuric acid under reflux conditions are standard and yield high purity methyl esters.
Summary Table of Key Preparation Steps
| Synthetic Step | Key Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| Hydroxylation at 4-position | NaOH, aqueous/alcoholic solvent, 40–60 °C | Introduce 4-hydroxy group | 70–85 |
| N-Trifluoroethylation | 2,2,2-Trifluoroethyl bromide, Cs2CO3, DMF | Attach trifluoroethyl to N-1 | 65–90 |
| Esterification to methyl ester | Methanol, H2SO4, reflux | Form methyl acetate side chain | 75–88 |
Q & A
Q. What synthetic strategies are recommended to optimize the yield of Methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydro-3-pyridinyl]acetate?
Methodological Answer:
- Optimize reaction conditions by screening solvents (e.g., DMF, THF) and catalysts (e.g., palladium for coupling reactions).
- Monitor reaction progress via TLC or HPLC to identify optimal reaction times and intermediates.
- Use trifluoroethylation reagents like 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃) to enhance regioselectivity .
Q. How can the structural identity of this compound be confirmed?
Methodological Answer:
- Perform ¹H/¹³C NMR to verify the pyridinyl, trifluoroethyl, and acetate moieties. Compare chemical shifts with literature data .
- Use X-ray crystallography (as in analogous pyridine derivatives) for absolute configuration determination .
- Validate molecular weight via high-resolution mass spectrometry (HRMS) .
Q. What analytical methods are suitable for assessing purity and identifying impurities?
Methodological Answer:
- Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity.
- Compare retention times with reference standards (e.g., EP/Ph. Eur. guidelines) to detect related substances .
- Use LC-MS for low-level impurity identification, particularly for trifluoroethyl-related byproducts .
Advanced Research Questions
Q. How can regioselectivity challenges during trifluoroethyl group introduction be addressed?
Methodological Answer:
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
Methodological Answer:
Q. How can computational modeling predict the compound’s reactivity or biological targets?
Methodological Answer:
Q. What contradictions exist in spectral data interpretation, and how can they be resolved?
Methodological Answer:
- If NMR signals overlap (e.g., pyridinyl protons), use 2D NMR (COSY, HSQC) to assign peaks unambiguously.
- Cross-validate with IR spectroscopy to confirm carbonyl (C=O) and hydroxyl (O-H) stretches .
Q. How can hygroscopicity impact formulation studies, and what mitigations are recommended?
Methodological Answer:
Q. What strategies identify degradation products during forced degradation studies?
Methodological Answer:
Q. How do structural analogs inform hypotheses about biological activity?
Methodological Answer:
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
